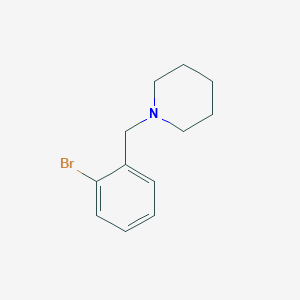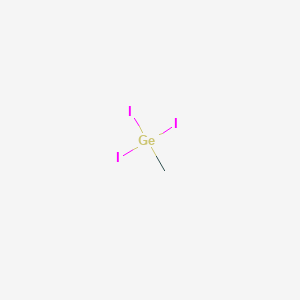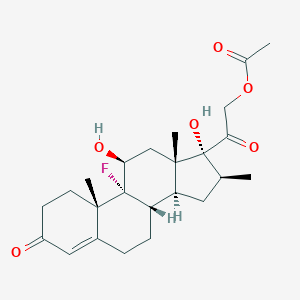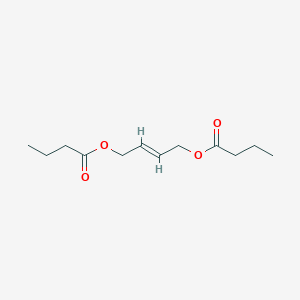
N-Aminodiphenylhydantoin
Descripción general
Descripción
N-Aminodiphenylhydantoin is a chemical compound . It is a new hydantoin derivative with anticonvulsant activity .
Synthesis Analysis
The synthesis of hydantoins, including N-Aminodiphenylhydantoin, often involves solvent-free conditions . The process typically involves the reaction of various α-amino acids with allyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of N-Aminodiphenylhydantoin can be analyzed using techniques such as NMR spectroscopy . This method can provide atomic resolution information on the binding interfaces, intermolecular affinity, and binding-induced conformational changes .
Chemical Reactions Analysis
The chemical reactions involving N-Aminodiphenylhydantoin can be analyzed using various methods. For instance, the Kjeldahl method can be used for the quantitative determination of a sample’s organic nitrogen . Additionally, reactive chemicals analysis can provide insights into the reaction rates and control mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Aminodiphenylhydantoin can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Hydantoins and their derivatives, including 3-amino-5,5-diphenylimidazolidine-2,4-dione, have shown potent antibacterial and antifungal activities . The compounds synthesized in the study were found to have good antibacterial and antifungal activity equivalent to the standards used .
Anticonvulsant Applications
The hydrophobic and lipophilic regions of these compounds are responsible for their powerful anticonvulsant action . This suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione could potentially be used in the treatment of convulsive disorders.
Antitumor Applications
Hydantoins, including 3-amino-5,5-diphenylimidazolidine-2,4-dione, have been used as antitumor agents . This suggests potential applications in cancer treatment.
Antiarrhythmic Applications
Hydantoins have been widely used as antiarrhythmic agents . This suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione could potentially be used in the treatment of arrhythmias.
Antioxidant Applications
Some derivatives of 3-amino-5,5-diphenylimidazolidine-2,4-dione have shown antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.
Anti-HIV Applications
Recent research has shown a different and novel cytotoxic activity of hydantoins and its derivatives, i.e. anti HIV . This suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione could potentially be used in the treatment of HIV.
Mecanismo De Acción
Target of Action
Mode of Action
Direcciones Futuras
Future research directions could involve the use of hydrogels for the treatment of oral and maxillofacial diseases , as well as the development of antifungal nanomaterials . Additionally, the development of scientific paper recommendation systems could help identify technologically relevant papers .
Propiedades
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Aminodiphenylhydantoin | |
CAS RN |
1224-08-4 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?
A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.
Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?
A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)




